![molecular formula C20H19N5O B11256090 5-methyl-N-(2-methylphenyl)-7-phenyl-4,7-dihydro[1,2,4]triazolo[1,5-a]pyrimidine-6-carboxamide](/img/structure/B11256090.png)

5-methyl-N-(2-methylphenyl)-7-phenyl-4,7-dihydro[1,2,4]triazolo[1,5-a]pyrimidine-6-carboxamide

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

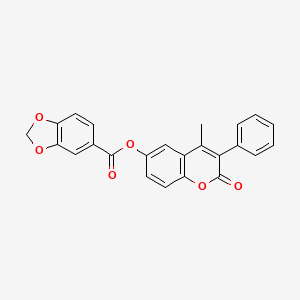

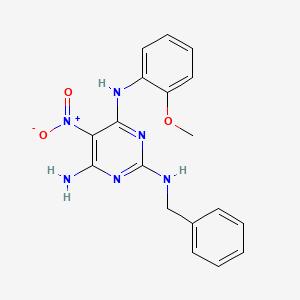

N-(2-méthylphényl)-5-méthyl-7-phényl-4,7-dihydro[1,2,4]triazolo[1,5-a]pyrimidine-6-carboxamide est un composé aromatique polycyclique contenant un cycle triazole fusionné à un cycle pyrimidine. Le triazole est un cycle à cinq chaînons constitué de deux atomes de carbone et de trois atomes d'azote, tandis que la pyrimidine est un cycle à six chaînons constitué de quatre atomes de carbone et de deux centres d'azote aux positions 1 et 3 du cycle

Méthodes De Préparation

La synthèse du N-(2-méthylphényl)-5-méthyl-7-phényl-4,7-dihydro[1,2,4]triazolo[1,5-a]pyrimidine-6-carboxamide peut être réalisée par différentes méthodes. Une approche implique l'utilisation d'énamnonitriles et de benzohydrazides sous irradiation micro-ondes. Cette méthode sans catalyseur, sans additif et écologique implique un mécanisme de transamidation suivi d'une addition nucléophile avec le nitrile et d'une condensation ultérieure pour produire le composé cible en un temps de réaction court . La méthodologie présente un large éventail de substrats et une bonne tolérance aux groupes fonctionnels, ce qui entraîne la formation de produits avec des rendements bons à excellents.

Analyse Des Réactions Chimiques

Ce composé subit divers types de réactions chimiques, notamment l'oxydation, la réduction et la substitution. Les réactifs et les conditions courants utilisés dans ces réactions comprennent l'acide trifluoroacétique (TFA) et l'acide p-toluènesulfonique (p-TSA), qui donnent de bons rendements des produits désirés . Les principaux produits formés à partir de ces réactions dépendent des réactifs et des conditions spécifiques utilisés, mais ils impliquent généralement des modifications des cycles triazole et pyrimidine.

Applications de la recherche scientifique

Le N-(2-méthylphényl)-5-méthyl-7-phényl-4,7-dihydro[1,2,4]triazolo[1,5-a]pyrimidine-6-carboxamide a un large éventail d'applications de recherche scientifique. Il a été étudié pour son potentiel en tant qu'inhibiteur de CDK2, qui est une cible intéressante pour le traitement du cancer en raison de sa capacité à cibler sélectivement les cellules tumorales . De plus, ce composé a montré des activités cytotoxiques supérieures contre diverses lignées de cellules cancéreuses, notamment MCF-7, HCT-116 et HepG-2 . Il a également été utilisé dans la synthèse de complexes de ruthénium (II)-Hmtpo, d'inhibiteurs de la dihydroorotate déshydrogénase ayant une activité antipaludique et d'études sur l'activité pharmacologique provoquée par la liaison à l'ARN TAR du VIH .

Mécanisme d'action

Le mécanisme d'action du N-(2-méthylphényl)-5-méthyl-7-phényl-4,7-dihydro[1,2,4]triazolo[1,5-a]pyrimidine-6-carboxamide implique sa capacité à inhiber CDK2/cycline A2, qui joue un rôle crucial dans la progression du cycle cellulaire. Le composé exerce ses effets en se liant au site actif de CDK2 par une liaison hydrogène essentielle avec Leu83, ce qui entraîne des modifications significatives de la progression du cycle cellulaire et l'induction de l'apoptose dans les cellules cancéreuses .

Applications De Recherche Scientifique

5-methyl-N-(2-methylphenyl)-7-phenyl-4,7-dihydro[1,2,4]triazolo[1,5-a]pyrimidine-6-carboxamide has a wide range of scientific research applications. It has been investigated for its potential as a CDK2 inhibitor, which is an appealing target for cancer treatment due to its ability to selectively target tumor cells . Additionally, this compound has shown superior cytotoxic activities against various cancer cell lines, including MCF-7, HCT-116, and HepG-2 . It has also been utilized in the synthesis of ruthenium (II)-Hmtpo complexes, dihydroorotate dehydrogenase inhibitors with antimalarial activity, and investigations of pharmacological activity caused by binding to HIV TAR RNA .

Mécanisme D'action

The mechanism of action of 5-methyl-N-(2-methylphenyl)-7-phenyl-4,7-dihydro[1,2,4]triazolo[1,5-a]pyrimidine-6-carboxamide involves its ability to inhibit CDK2/cyclin A2, which plays a crucial role in cell cycle progression. The compound exerts its effects by binding to the active site of CDK2 through essential hydrogen bonding with Leu83, leading to significant alterations in cell cycle progression and induction of apoptosis in cancer cells .

Comparaison Avec Des Composés Similaires

Des composés similaires au N-(2-méthylphényl)-5-méthyl-7-phényl-4,7-dihydro[1,2,4]triazolo[1,5-a]pyrimidine-6-carboxamide comprennent d'autres dérivés de triazolo[1,5-a]pyrimidine, tels que la 7-hydroxy-5-méthyl[1,2,4]triazolo[1,5-a]pyrimidine . Ces composés présentent des similitudes structurales, notamment les cycles triazole et pyrimidine, mais diffèrent par leurs substituants et groupes fonctionnels spécifiques. La singularité du N-(2-méthylphényl)-5-méthyl-7-phényl-4,7-dihydro[1,2,4]triazolo[1,5-a]pyrimidine-6-carboxamide réside dans son motif de substitution spécifique, qui contribue à ses activités biologiques distinctes et à ses applications thérapeutiques potentielles.

Propriétés

Formule moléculaire |

C20H19N5O |

|---|---|

Poids moléculaire |

345.4 g/mol |

Nom IUPAC |

5-methyl-N-(2-methylphenyl)-7-phenyl-4,7-dihydro-[1,2,4]triazolo[1,5-a]pyrimidine-6-carboxamide |

InChI |

InChI=1S/C20H19N5O/c1-13-8-6-7-11-16(13)24-19(26)17-14(2)23-20-21-12-22-25(20)18(17)15-9-4-3-5-10-15/h3-12,18H,1-2H3,(H,24,26)(H,21,22,23) |

Clé InChI |

YXKKGYDZTIZFFW-UHFFFAOYSA-N |

SMILES canonique |

CC1=CC=CC=C1NC(=O)C2=C(NC3=NC=NN3C2C4=CC=CC=C4)C |

Origine du produit |

United States |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![N-(4-isopropylphenyl)-1-methyl-2-oxo-1,2,5,6-tetrahydro-4H-pyrrolo[3,2,1-ij]quinoline-8-sulfonamide](/img/structure/B11256009.png)

![N-(3-chloro-4-fluorophenyl)-2-[(9-ethyl-6-oxo-6,9-dihydro-1H-purin-8-yl)sulfanyl]acetamide](/img/structure/B11256021.png)

![1-[(5-Phenoxyfuran-2-yl)methyl]piperidine](/img/structure/B11256042.png)

![N1-(3-fluorophenyl)-N2-(2-(2-(2-fluorophenyl)thiazolo[3,2-b][1,2,4]triazol-6-yl)ethyl)oxalamide](/img/structure/B11256050.png)

![2-(6-(4-fluorophenyl)imidazo[2,1-b]thiazol-3-yl)-N-(4-methoxybenzyl)acetamide](/img/structure/B11256066.png)

![N-(4-{[4-Methyl-6-(piperidin-1-YL)pyrimidin-2-YL]amino}phenyl)-2-oxo-2H-chromene-3-carboxamide](/img/structure/B11256070.png)